(6-Chloropyrazin-2-yl)methanamine hydrochloride
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Overview
Description
(6-Chloropyrazin-2-yl)methanamine hydrochloride, also known as 6-chloropyrazine-2-carboxylic acid amide hydrochloride, is a synthetic organic compound used in scientific research. It is a white powder that is soluble in water and ethanol and is used in a variety of laboratory experiments. This compound has a wide range of applications, including in the synthesis of certain drugs, in the study of enzyme inhibition, and in the study of the structure-activity relationships of certain compounds.
Scientific Research Applications
Microwave Assisted Synthesis
A notable application of (6-chloropyrazin-2-yl)methanamine hydrochloride in scientific research involves its use in the microwave-assisted synthesis of pharmaceutical pyrazole derivatives. This process is characterized by its efficiency and the ability to produce high yields through clean and scalable reactions. The synthesized compounds, characterized by IR, 1H-NMR, and mass spectral data, highlight the compound's utility in facilitating cyclocondensation reactions under microwave energy. The plausible mechanism of these reactions was also proposed, demonstrating the compound's role in advancing synthetic chemistry methodologies (Sharma & Sharma, 2014).
Structural Characterization and Crystallography
Another significant application is found in the structural characterization and crystallography of various compounds. For example, studies have detailed the crystal structure of amiloride hydrochloride methanol disolvate, where (6-chloropyrazin-2-yl)methanamine hydrochloride's derivatives were analyzed. The intricate hydrogen bonding patterns and crystal packing were elucidated, contributing valuable insights into the molecular architecture and interactions of these compounds. Such detailed structural analyses are crucial for understanding the physicochemical properties and potential pharmaceutical applications of these molecules (Ton & Bolte, 2010).
Organic Ligand Fusion and Metal Coordination
Research has also explored the role of (6-chloropyrazin-2-yl)methanamine hydrochloride derivatives in the domino fusion of organic ligands, dependent on metal-induced and oxygen insertion processes. This complex chemical process, unraveled through crystallography, mass spectrometry, and DFT calculations, demonstrates the compound's versatility in forming large molecules through metal and valence-dependent reactions. Such studies not only shed light on the compound's chemical reactivity but also open avenues for synthesizing large molecules that are challenging to obtain through common organic synthesis methods (Chen et al., 2020).
Surface Protection and Corrosion Inhibition
In the realm of materials science, derivatives of (6-chloropyrazin-2-yl)methanamine hydrochloride have been investigated for their potential in surface protection and corrosion inhibition. Specifically, studies have focused on evaluating the efficiency of certain pyridazine derivatives in protecting mild steel surfaces in corrosive environments. These investigations not only highlight the compound's applicability in industrial corrosion protection but also demonstrate the synergy between experimental and theoretical studies in advancing materials science (Olasunkanmi, Mashuga, & Ebenso, 2018).
Mechanism of Action
Mode of Action
The mode of action of (6-Chloropyrazin-2-yl)methanamine hydrochloride is currently unknown due to the lack of specific information on its targets . The compound’s interaction with its targets and any resulting changes would be determined once the targets are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For (6-Chloropyrazin-2-yl)methanamine hydrochloride, it is recommended to be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
(6-chloropyrazin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-3-8-2-4(1-7)9-5;/h2-3H,1,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHGCIVOVGEUCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856240 |
Source
|
Record name | 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyrazin-2-yl)methanamine hydrochloride | |
CAS RN |
1357945-24-4 |
Source
|
Record name | 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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